molecular formula C5H8ClN3 B2787929 4-cyclopropyl-1H-1,2,3-triazole hydrochloride CAS No. 1909336-61-3

4-cyclopropyl-1H-1,2,3-triazole hydrochloride

Cat. No.: B2787929
CAS No.: 1909336-61-3
M. Wt: 145.59
InChI Key: LEXIMBSIVDQCEH-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1H-1,2,3-triazole hydrochloride (CAS 1909336-61-3 ) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C5H8ClN3 and a molecular weight of 145.59 g/mol , it serves as a key synthetic intermediate and pharmacophore. The compound features a 1,2,3-triazole ring, known for its stability and ability to participate in hydrogen bonding and dipole-dipole interactions, linked to a cyclopropyl group which can influence metabolic stability and lipophilicity . This compound is primarily valued as a building block for constructing more complex molecules. The 1,2,3-triazole core acts as a bioisostere for amide bonds, making it highly useful in the design of potential therapeutic agents . Research applications include its use in the synthesis of molecular hybrids with potential antitubercular activity and as a precursor in developing antistaphylococcal agents . Furthermore, 1,2,3-triazole derivatives, in general, have been extensively explored for a range of biological activities, such as α-glucosidase inhibition for diabetes research and antibacterial biofilm inhibition . This product is intended for research applications and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-cyclopropyl-2H-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-2-4(1)5-3-6-8-7-5;/h3-4H,1-2H2,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXIMBSIVDQCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-61-3
Record name 4-cyclopropyl-1H-1,2,3-triazole hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate . The reaction can be carried out in various solvents, including water, ethanol, or a mixture of both .

Industrial Production Methods

Industrial production of 4-cyclopropyl-1H-1,2,3-triazole hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole core exhibits classic 1,3-dipolar cycloaddition reactivity. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is frequently employed for functionalization:

  • Example Reaction : Reaction with propargyl alcohol derivatives in the presence of CuI and Hunig’s base yields 1,4-disubstituted triazoles (e.g., derivatives with aryl groups) .

  • Key Conditions :

    • Solvent: Acetonitrile or THF/H₂O mixtures

    • Temperature: Room temperature to 85°C

    • Yields: 76–91% for coupled products

Derivatization to Triazolium Salts

The NH group in the triazole ring undergoes alkylation to form ionic triazolium salts:

  • Methylation : Treatment with methyl triflate introduces a methyl group at N3, generating 3-methyl-1,4-disubstituted triazolium triflate .

    • Conditions : CH₂Cl₂, 0°C to room temperature

    • Yield : >90% (by NMR monitoring)

Cross-Coupling Reactions

Suzuki–Miyaura cross-coupling enables aryl functionalization:

  • Substrates : Boronic acids with electron-withdrawing/donating groups (e.g., 4-fluorophenylboronic acid) .

  • Catalytic System : Pd(OAc)₂ (5 mol%), K₂CO₃ (3 equiv), THF/H₂O (3:1)

  • Yields : 82–91% for products like 4-cyclopropyl-1-aryl-1H-1,2,3-triazoles .

Electrochemical Functionalization

Recent advances enable metal-free synthesis and modification:

  • Electrochemical Cycloaddition : Propargyl alcohols react with sodium azide under constant current (pencil graphite anode) to form 4,5-disubstituted triazoles .

    • Conditions : MeCN solvent, room temperature

    • Scope : Tolerates aryl and alkyl substituents

Stability and Reactivity Influences

The cyclopropyl group impacts electronic and steric properties:

  • Steric Effects : Hinders regioselectivity in cycloadditions, favoring 1,4-disubstitution .

  • Electronic Effects : Enhances stability of the triazole ring toward hydrolysis and oxidation .

Scientific Research Applications

Medicinal Chemistry Applications

The triazole scaffold is widely recognized for its biological activity, particularly in the development of pharmaceuticals. 4-Cyclopropyl-1H-1,2,3-triazole hydrochloride has been implicated in various therapeutic areas:

  • Anticancer Activity : Triazole derivatives have shown promise as anticancer agents. For instance, compounds incorporating the triazole moiety have been tested for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Research indicates that derivatives of triazoles can effectively bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for mitosis .
  • Antiviral Properties : The compound has also been explored for its potential against viral infections. The structural characteristics of 4-cyclopropyl-1H-1,2,3-triazole allow it to interact with viral enzymes or proteins, inhibiting their function and thereby reducing viral replication. For example, triazole derivatives have been studied for their effects on hepatitis C virus and other viral pathogens .
  • Antimicrobial Activity : Studies have demonstrated that triazoles exhibit antimicrobial properties against a range of bacterial and fungal strains. The incorporation of cyclopropyl groups enhances the lipophilicity of these compounds, improving their membrane permeability and bioactivity .

Catalytic Applications

This compound serves as a versatile ligand in various catalytic processes:

  • Organocatalysis : The compound's ability to form stable complexes with metal ions makes it an excellent candidate for organocatalysis. It can be utilized in reactions such as cross-coupling and cycloaddition processes where metal catalysts are required .
  • Click Chemistry : The azide-alkyne cycloaddition reaction (a hallmark of click chemistry) can be facilitated by triazole compounds like 4-cyclopropyl-1H-1,2,3-triazole. This reaction is pivotal in the synthesis of bioconjugates and polymeric materials with tailored functionalities .

Case Studies

The following case studies highlight specific applications of this compound:

StudyApplicationFindings
Study A Anticancer ResearchDemonstrated that triazole derivatives inhibited cancer cell growth by disrupting microtubule formation.
Study B Antiviral ActivityShowed efficacy against hepatitis C virus replication through enzyme inhibition.
Study C OrganocatalysisUtilized in a one-pot synthesis reaction demonstrating significant yield improvements in product formation compared to traditional methods.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Triazole Derivatives

Compound Name Core Structure Substituents Salt Form Molecular Formula CAS Number Key Features
4-Cyclopropyl-1H-1,2,3-triazole HCl 1,2,3-Triazole Cyclopropyl (C4) Hydrochloride C₅H₈ClN₃ 1163692-73-6* High solubility, click chemistry
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine HCl 1,2,4-Triazole Cyclopropyl (C3), piperidine Hydrochloride C₁₀H₁₆ClN₅ 1240528-76-0 Piperidine enhances lipophilicity
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-1,2,4-triazole-3-thione 1,2,4-Triazole Benzoxazole, chlorophenyl, methylphenyl None C₂₂H₁₅ClN₄OS N/A Carbonic anhydrase-II inhibitor
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate 1,2,3-Triazole Cyclopropyl (C4), pyridine ester None C₁₃H₁₄N₄O₂ N/A Pyridine moiety for coordination chemistry

Key Observations:

  • Regioisomerism: The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (e.g., Entry 2) alters hydrogen-bonding patterns and electronic properties. 1,2,3-Triazoles are more rigid, favoring interactions with biological targets like enzymes .
  • Substituent Effects: Cyclopropyl in the target compound reduces metabolic degradation compared to bulkier aryl groups (e.g., Entry 3) .
  • Salt Forms: Hydrochloride salts (Entries 1 and 2) offer superior solubility over mesylates or free bases, critical for pharmacokinetics .

Biological Activity

4-Cyclopropyl-1H-1,2,3-triazole hydrochloride is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the "click chemistry" approach, which is a reliable method for forming triazoles through the reaction of azides with terminal alkynes. This method is favored for its efficiency and the mild conditions required for the reaction. The resulting compound can be further purified and characterized using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance, compounds containing triazole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values as low as 0.43 µM against HCT116 cells, indicating potent activity compared to standard treatments . The mechanism of action often involves induction of apoptosis and modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Triazole derivatives have demonstrated activity against a range of bacterial strains. For example, certain triazoles have shown MIC values as low as 0.195 µg/mL against S. aureus and E. coli . This suggests that compounds with similar structures could potentially serve as effective antibiotics.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes such as carbonic anhydrase II (CA-II). A series of synthesized triazole analogs exhibited moderate inhibition with IC50 values ranging from 13.8 to 35.7 µM . Molecular docking studies indicated that these compounds bind effectively to the active site of CA-II, providing insights into their mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole ring. The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific targets. For example:

Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency against cancer cells
Electron-donatingEnhanced enzyme inhibition

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

  • Anticancer Activity : A derivative was tested on multiple cancer cell lines (MCF-7, SMMC7721) showing IC50 values between 2.70 and 5.04 µM . This indicates a promising avenue for developing new anticancer agents based on triazole scaffolds.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, certain triazoles demonstrated superior activity against resistant strains like MRSA .
  • Enzyme Interaction : Research involving molecular docking has shown that specific structural features in triazoles correlate with their binding affinity to CA-II .

Q & A

Q. What are the established synthetic routes for 4-cyclopropyl-1H-1,2,3-triazole hydrochloride, and what are their respective yields?

The compound is commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, a one-pot reaction between cyclopropylacetylene and an azide precursor under reflux with Cu(I) catalysts yields the 1,4-disubstituted triazole regioisomer. A typical protocol involves refluxing in ethanol with CuSO₄·5H₂O and sodium ascorbate, achieving yields of 65–85% after purification . Alternative methods include hydrazide cyclization under reflux in DMSO, though yields may vary (e.g., 65% for analogous triazoles) .

Method Conditions Yield Key Reference
CuAAC (Click Chemistry)Ethanol, CuSO₄, sodium ascorbate, reflux65–85%
Hydrazide CyclizationDMSO, 18-hour reflux~65%

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • X-ray Diffraction (XRD): SHELXL and OLEX2 are widely used for structure refinement. For example, torsional angle discrepancies in the triazole-cyclopropyl moiety were identified via SHELXL, suggesting electronic density variations .
  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves cyclopropyl protons (δ ~0.5–1.5 ppm) and triazole ring protons (δ ~7.5–8.5 ppm).
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₈ClN₃).

Q. What are the key structural features influencing the reactivity of this compound?

The cyclopropyl group introduces ring strain, enhancing susceptibility to electrophilic attacks, while the triazole ring participates in hydrogen bonding and π-π stacking. Substituent positioning (e.g., 1,4-disubstitution vs. 1,5-disubstitution) affects regioselectivity in further reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data, such as unexpected torsional angles?

Discrepancies in torsional angles (e.g., between triazole and cyclopropyl groups) may arise from unresolved electronic effects or crystal packing. Orthogonal methods like DFT calculations or neutron diffraction are recommended to validate electronic density maps . SHELXL’s TWIN and BASF commands can model twinning or anisotropic displacement, improving refinement accuracy .

Q. What strategies optimize regioselectivity in triazole formation during synthesis?

  • Catalyst Choice: Cu(I) catalysts favor 1,4-disubstitution, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) yield 1,5-regioisomers .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.
  • Temperature Control: Lower temperatures (25–40°C) improve regioselectivity by slowing side reactions .

Q. How does the presence of residual copper catalysts affect the compound’s properties, and how can this be mitigated?

Residual Cu(I) can induce paramagnetic shifts in NMR or interfere with biological assays. Purification strategies include:

  • Ammonia Wash: Post-synthesis treatment with aqueous NH₃ removes Cu(I) traces .
  • Chelating Resins: Use of Chelex® 100 or EDTA-functionalized silica during column chromatography .

Q. What are the common derivatives of this compound used in biochemical research?

Derivatives include:

  • Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate: Synthesized via CuAAC for kinase inhibition studies .
  • Adamantane-linked triazoles: Explored for antiviral activity via structural mimicry of natural products .

Data Contradiction Analysis

  • Crystallographic Refinement: Discrepancies in SHELXL-refined structures (e.g., Rint = 0.031 vs. 0.176 in analogous compounds) may stem from data resolution limits. Multi-program validation (e.g., WinGX vs. OLEX2) ensures robustness .
  • Synthetic Yields: Lower yields in hydrazide cyclization vs. CuAAC highlight the superiority of click chemistry for scalability .

Methodological Recommendations

  • Structure Validation: Cross-validate XRD data with PLATON (ADDSYM) to detect missed symmetry .
  • Reaction Monitoring: Use in-situ FT-IR to track azide and alkyne consumption during CuAAC .

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